N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, mass spectrometry) and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Scientific Research Applications
Electrophoretic and Biocompatible Polymer Synthesis
Research by Hayashi and Takasu (2015) explores the design of electrophoretic and biocompatible poly(2-oxazoline)s initiated by sulfonyl compounds, highlighting the potential of these materials in biomedical applications. The study indicates that sulfonyl-initiated polymers can be used for coating and hybridization with bioactive glass, suggesting applications in medical devices and tissue engineering (Hayashi & Takasu, 2015).
Metal-Free Organic Synthesis
Sun et al. (2015) report a metal-free, iodine-catalyzed synthesis method for fully substituted pyrazoles using sulfonyl hydrazides. This research demonstrates the utility of sulfonyl hydrazides in facilitating bond formation through a metal-free approach, which is valuable in the synthesis of complex organic molecules, potentially including pharmaceuticals (Sun et al., 2015).
Corrosion Inhibition
Ichchou et al. (2019) investigated sulfonyl hydrazide derivatives as corrosion inhibitors for carbon steel in acidic media, providing a foundation for developing new materials that protect against corrosion in industrial applications. The study demonstrates the effectiveness of sulfonyl hydrazides in preventing metal degradation, suggesting potential applications in coatings and protective materials (Ichchou et al., 2019).
Antimicrobial Activity
Khalifa, Al-Omar, and Nossier (2017) synthesized new N-glycosyl carbohydrazide derivatives and evaluated their antimicrobial activity, showcasing the potential of sulfonyl hydrazides in developing new antimicrobial agents. This research underscores the importance of sulfonyl compounds in medicinal chemistry, particularly in the search for novel treatments against infectious diseases (Khalifa, Al-Omar, & Nossier, 2017).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into the compound’s properties or effects.
properties
IUPAC Name |
N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-12-2-4-16(5-3-12)24(22,23)20-19-17(21)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,20H,6-11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZDVUGUPKIVTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide |
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